2-phenyl-N-(pyridin-3-yl)acetamide
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Overview
Description
2-Phenyl-N-(pyridin-3-yl)acetamide is an organic compound that belongs to the class of amides It features a phenyl group attached to the nitrogen atom of an acetamide moiety, with a pyridin-3-yl group attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-(pyridin-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-phenylacetic acid with pyridin-3-ylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction typically proceeds at room temperature and yields the desired amide product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-phenyl-N-(pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-phenyl-N-(pyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. Alternatively, it may interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
- N-(pyridin-2-yl)acetamide
- N-(pyridin-4-yl)acetamide
- 2-phenylacetamide
Comparison: 2-phenyl-N-(pyridin-3-yl)acetamide is unique due to the specific positioning of the pyridinyl group at the 3-position, which can influence its binding affinity and selectivity towards certain biological targets. Compared to N-(pyridin-2-yl)acetamide and N-(pyridin-4-yl)acetamide, the 3-positioned pyridinyl group may offer different steric and electronic properties, affecting its reactivity and interaction with enzymes or receptors .
Properties
CAS No. |
5221-39-6 |
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Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-phenyl-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C13H12N2O/c16-13(9-11-5-2-1-3-6-11)15-12-7-4-8-14-10-12/h1-8,10H,9H2,(H,15,16) |
InChI Key |
NYGIAKBYRXFSEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
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